![molecular formula C14H13F3N4O2 B2586226 N-(5-Methylpyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide CAS No. 2380188-63-4](/img/structure/B2586226.png)
N-(5-Methylpyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methylpyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide is a chemical compound that has been used in scientific research for its potential pharmacological properties. This compound is also known as GSK-3 inhibitor VIII and has been studied for its effects on various biological processes.
Mécanisme D'action
The mechanism of action for N-(5-Methylpyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide involves its ability to inhibit glycogen synthase kinase-3 (GSK-3). GSK-3 is a key enzyme that regulates various cellular processes, including cell signaling, apoptosis, and neuroprotection. By inhibiting GSK-3, N-(5-Methylpyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide may have potential therapeutic effects.
Biochemical and Physiological Effects
N-(5-Methylpyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide has been shown to have various biochemical and physiological effects. It has been studied for its effects on cell signaling pathways, including the Wnt/β-catenin pathway. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(5-Methylpyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide in lab experiments is its ability to selectively inhibit GSK-3. This allows researchers to study the effects of GSK-3 inhibition on various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N-(5-Methylpyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide. One potential direction is to study its effects on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its effects on cancer cells, as GSK-3 has been implicated in cancer cell proliferation and survival. Additionally, further research is needed to better understand the potential toxicity of this compound and to develop safer derivatives for use in lab experiments.
Méthodes De Synthèse
The synthesis method for N-(5-Methylpyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide involves several steps. One of the key steps is the reaction between 5-methyl-2-pyridinecarboxylic acid and 2-amino-3-trifluoromethylpyridine. The resulting product is then treated with acetic anhydride to form the final compound.
Applications De Recherche Scientifique
N-(5-Methylpyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide has been used in scientific research for its potential pharmacological properties. It has been studied for its effects on various biological processes, including cell signaling, apoptosis, and neuroprotection.
Propriétés
IUPAC Name |
N-(5-methylpyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c1-8-3-5-11(18-7-8)19-13(23)9(2)21-12(22)6-4-10(20-21)14(15,16)17/h3-7,9H,1-2H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGVRSMHAYHRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C(C)N2C(=O)C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




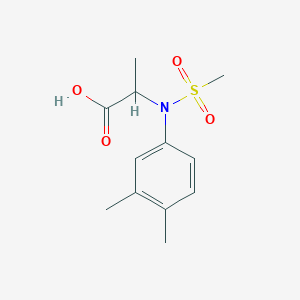
![N-(3-chlorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2586149.png)
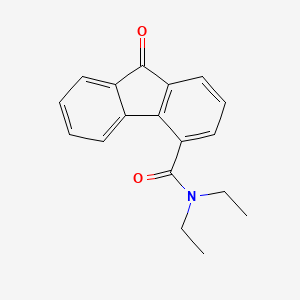
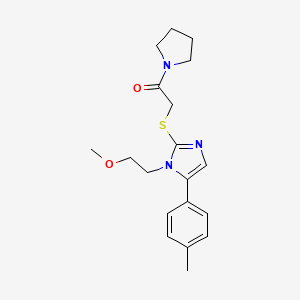
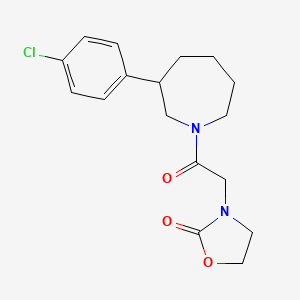

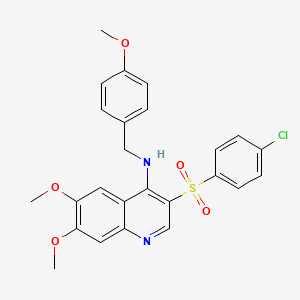

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-ethoxyphenyl)propan-1-one](/img/structure/B2586158.png)
![N-({[(4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2586159.png)
![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea](/img/structure/B2586163.png)